molecular formula C18H21NO4S2 B2366029 2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine CAS No. 312615-54-6

2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine

Cat. No. B2366029
CAS RN: 312615-54-6
M. Wt: 379.49
InChI Key: ARKWLIGWINTEEK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine, also known as DMTS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTS is a thiazolidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Characterization : 2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine is used as an intermediate in the synthesis of various thiazolidine derivatives. For instance, compounds including thiazolidine have been synthesized for antimicrobial testing, showing promising activities in this domain (Gouda, Berghot, Shoeib, & Khalil, 2010).
  • Antimicrobial Activity : The antimicrobial properties of thiazolidine derivatives, including those similar to 2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine, have been extensively studied. These compounds have exhibited significant effectiveness against a range of microbial agents (Yıldırır et al., 2009).

Antioxidant and Antitumor Properties

  • Antioxidant Evaluation : Some thiazolidine derivatives have been explored for their antioxidant properties. These studies help in understanding the potential use of such compounds in combating oxidative stress-related disorders (Apotrosoaei et al., 2014).
  • Antitumor Activity : Research has also delved into the antitumor capabilities of thiazolidine compounds. For example, certain thiazolidine derivatives have been synthesized and evaluated for their effectiveness against cancer cell lines, showing significant cytotoxic activities (Asati & Bharti, 2018).

Other Applications

  • Catalytic and Synthesis Roles : Thiazolidine and its derivatives are also utilized in various synthetic and catalytic processes. They serve as key intermediates or reactants in the synthesis of novel chemical compounds with potential applications in different fields of chemistry and pharmacology (Karale et al., 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-13-4-7-15(8-5-13)25(20,21)19-10-11-24-18(19)14-6-9-16(22-2)17(12-14)23-3/h4-9,12,18H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKWLIGWINTEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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